
3-(3-Bromophenyl)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromophenyl)-2,2-dimethylpropanoic acid, commonly known as 3-Bromophenylacetic acid, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 162-164°C. It is soluble in water, ethanol, and methanol, and has a molecular weight of 265.99 g/mol. 3-Bromophenylacetic acid is a useful intermediate in the synthesis of various compounds, and has been used in a range of scientific experiments.
Scientific Research Applications
Synthesis of Phthalocyanine Compounds
3-(3-Bromophenyl)-2,2-dimethylpropanoic acid: is utilized in the synthesis of phthalocyanine compounds . These compounds are significant due to their stability and electronic properties, making them suitable for use in organic semiconductors , photodynamic therapy , and as dyes in various industries .
Development of Organic Electronics
The compound serves as a precursor in developing organic electronics, particularly in creating organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Its role in the synthesis of semiconductor materials is crucial for advancing flexible and lightweight electronic devices .
Photodynamic Therapy Agents
In medical research, 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid is involved in formulating photodynamic therapy (PDT) agents. These agents are activated by light to produce a cytotoxic effect, primarily used in targeting cancer cells without harming the surrounding healthy tissue .
Dye-Sensitized Solar Cells
This compound is also instrumental in the field of renewable energy, where it’s applied in the design of dye-sensitized solar cells (DSSCs) . DSSCs are a cost-effective alternative to traditional silicon solar cells, with the potential for easier manufacturing and integration into various surfaces .
Fullerenes and Dyads Synthesis
Another application is in the synthesis of fullerenes and phthalocyanine-fullerene dyads . These structures are explored for their unique electronic properties, which are promising for use in molecular electronics and energy storage devices .
Advanced Material Research
Lastly, the compound contributes to advanced material research, particularly in creating new materials with desired properties for aerospace , automotive , and nanotechnology applications. Its role in modifying material properties is vital for innovation in these fields .
Mechanism of Action
Target of Action
It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads , which suggests that it may interact with these compounds or their targets.
Mode of Action
It is known that bromophenyl compounds can react via an sn1 pathway, via the resonance-stabilized carbocation . This suggests that 3-(3-Bromophenyl)-2,2-dimethylpropanoic acid may interact with its targets through a similar mechanism.
Biochemical Pathways
It is used in the suzuki–miyaura (sm) coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This suggests that it may affect pathways involving carbon–carbon bond formation.
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability and distribution.
Result of Action
It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads , suggesting that it may have effects related to these compounds.
Action Environment
Given its use in the suzuki–miyaura (sm) coupling reaction , it is likely that factors such as temperature, pH, and the presence of a catalyst could influence its action.
properties
IUPAC Name |
3-(3-bromophenyl)-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,10(13)14)7-8-4-3-5-9(12)6-8/h3-6H,7H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDRABVXEHYXCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC(=CC=C1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272507 |
Source


|
| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-2,2-dimethylpropanoic acid | |
CAS RN |
926625-06-1 |
Source


|
| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926625-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-α,α-dimethylbenzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


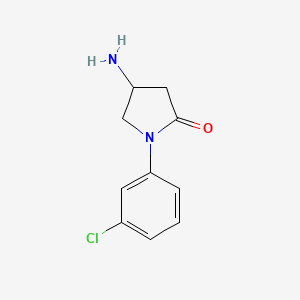
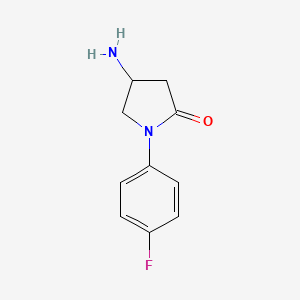

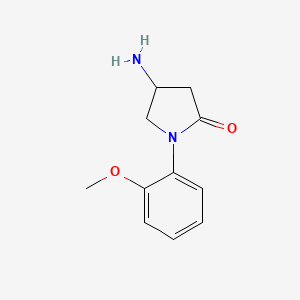
![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)
![1-(Benzo[d]thiazol-7-yl)ethanone](/img/structure/B1286781.png)
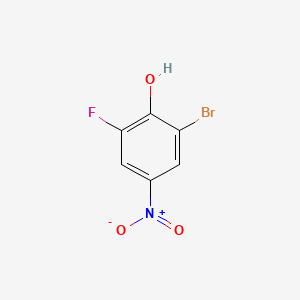

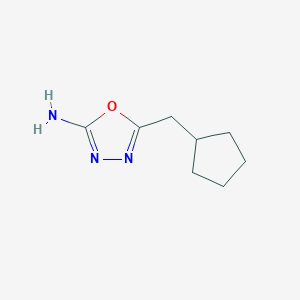
![1-[(3-Aminophenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B1286803.png)


![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1286833.png)